molecular formula C16H14ClN5O2 B4877538 5-amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951893-69-9

5-amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4877538
CAS RN: 951893-69-9
M. Wt: 343.77 g/mol
InChI Key: HTWUMJRPYSJCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a triazole-based compound that has shown potential as an anticancer agent. In

Mechanism of Action

The exact mechanism of action of 5-amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in DNA replication and cell division. This inhibition leads to the disruption of cancer cell growth and proliferation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has low toxicity and does not have any significant adverse effects on normal cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is its low toxicity and lack of adverse effects on normal cells. This makes it a promising candidate for further development as an anticancer agent. However, one limitation of this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 5-amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. One direction is to investigate the potential of this compound as a combination therapy with other anticancer agents. Additionally, further studies are needed to understand the exact mechanism of action of this compound and to identify potential targets for its activity. Finally, research is needed to optimize the synthesis method and improve the bioavailability and solubility of this compound.

Synthesis Methods

The synthesis of 5-amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-chlorobenzaldehyde, 2-methoxybenzaldehyde, and 4-amino-1H-1,2,3-triazole in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with ammonium hydroxide to obtain the final compound.

Scientific Research Applications

5-amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

properties

IUPAC Name

5-amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-24-13-8-3-2-7-12(13)19-16(23)14-15(18)22(21-20-14)11-6-4-5-10(17)9-11/h2-9H,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWUMJRPYSJCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801138169
Record name 5-Amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951893-69-9
Record name 5-Amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.